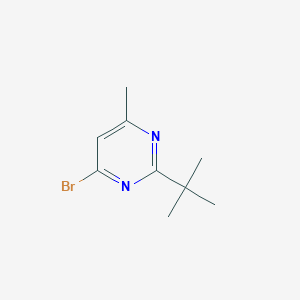
5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine
Overview
Description
5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine, also known as CP-690,550, is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Pharmacological Applications
- Antibiotic and Antimicrobial Activities : Certain compounds, particularly those related to beta-lactam antibiotics, have been reviewed for their potential to induce alcohol intolerance due to their interaction with alcohol metabolism, suggesting a potential therapeutic use as "anti-alcohol" compounds (Kitson, 1987).
Chemical and Biochemical Applications
- DNA and Protein Binding : Research on Hoechst 33258 and its analogues, which share a structural motif similar to the core of the specified compound, highlights their strong binding to the minor groove of double-stranded DNA, with applications in fluorescent DNA staining for cell biology research (Issar & Kakkar, 2013).
- Synthesis of Heterocyclic Compounds : The chemistry of certain heterocyclic compounds demonstrates their utility as building blocks in the synthesis of a wide range of heterocyclic compounds, indicating potential applications in drug discovery and development (Gomaa & Ali, 2020).
Therapeutic Research and Drug Development
- Anticancer Research : Studies on ruthenium(II) complexes highlight the relationship between complex structure and their anticancer activity, suggesting a potential area of research for the development of new anticancer drugs. These complexes exhibit promising anticancer activities and are studied for their interactions with DNA and proteins, which could be relevant for compounds with similar structural features (Simović et al., 2019).
Safety and Risk Assessment
- Food Safety and Hazard Control : Research on heterocyclic aromatic amines (HAAs), which might be structurally related to the compound , emphasizes the importance of understanding the formation, mitigation, and risk assessment of HAAs in food processing and dietary intake. This is crucial for developing strategies to minimize exposure to potentially carcinogenic substances (Chen et al., 2020).
Properties
IUPAC Name |
5-(6-cyclopropylpyrazin-2-yl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-6-10(16-11(12)14-6)9-5-13-4-8(15-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGUKVQNGLFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CN=CC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3alpha-(2-Methylpropyl)-1,2,3,4,6,7-hexahydro-11balphaH-benzo[a]quinolizine-2beta,9,10-triol](/img/structure/B1444411.png)
